molecular formula C16H21N3O6S B053487 Karnamicin A1 CAS No. 122535-48-2

Karnamicin A1

Cat. No.: B053487
CAS No.: 122535-48-2
M. Wt: 383.4 g/mol
InChI Key: SLHFLIRMJMBREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Karnamicin A1 is a structurally unique alkaloid initially isolated from Saccharothrix aerocolonigenes (strain N806-4) in 1989 . It belongs to the karnamicin family, characterized by a hybrid pyridine-thiazole core. The molecular formula of this compound is C25H27NO5 (molecular weight: 421.492 Da), distinguishing it from other karnamicin variants such as B1, C2, and E1 . Early studies highlighted its antifungal properties, with a broad spectrum against fungi and yeasts (MIC: 3.1–50 μg/mL) .

Properties

CAS No.

122535-48-2

Molecular Formula

C16H21N3O6S

Molecular Weight

383.4 g/mol

IUPAC Name

6-[2-(1,4-dihydroxypentyl)-1,3-thiazol-4-yl]-3-hydroxy-4,5-dimethoxypyridine-2-carboxamide

InChI

InChI=1S/C16H21N3O6S/c1-7(20)4-5-9(21)16-18-8(6-26-16)10-13(24-2)14(25-3)12(22)11(19-10)15(17)23/h6-7,9,20-22H,4-5H2,1-3H3,(H2,17,23)

InChI Key

SLHFLIRMJMBREN-UHFFFAOYSA-N

SMILES

CC(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O

Canonical SMILES

CC(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Bioactive Differences Among Karnamicins

Compound Molecular Formula Molecular Weight (Da) Key Bioactivity IC50 (ACE Inhibition) MIC (Antifungal)
Karnamicin A1 C25H27NO5 421.492 ACE inhibition, Antifungal Not reported 3.1–50 μg/mL
Karnamicin B1 C18H25N3O4S 380.164 ACE inhibition (weak), Antifungal 5.81 μM 12.5–25 μg/mL
Karnamicin C2 C17H23N3O5S 381.40 Multitarget (NF-κB, CYP enzymes) 0.24 μM Not reported
Karnamicin E1 C18H25N3O4S 380.164 ACE inhibition 0.24–1.07 μM Not reported

Key Findings :

  • ACE Inhibition : Karnamicin C2 and E1 exhibit superior ACE inhibitory activity (IC50: 0.24–1.07 μM) compared to B1 (5.81 μM). Hydroxylation of alkyl side chains enhances potency by 2–5 fold .
  • Antifungal Activity : A1 and B1 show broad-spectrum antifungal effects, but their MIC values are higher than clinical antifungals like Amphotericin B (MIC: 0.1–1 μg/mL) .
  • Structural Drivers : The pyridine-thiazole core is essential for ACE binding, while methoxy and hydroxyl groups modulate selectivity .

Comparison with Non-Karnamicin Compounds

ACE Inhibitors

Karnamicins compete with synthetic ACE inhibitors like Captopril (IC50: 0.006 μM) and Enalapril (IC50: 0.001 μM), which have lower IC50 values but higher side-effect profiles (e.g., cough, hyperkalemia) .

Antifungal Agents

Compared to Cispentacin (MIC: 1.56–6.25 μg/mL) and Maniwamycins (MIC: 0.78–3.13 μg/mL), this compound’s antifungal activity is moderate, limiting its clinical use for infections . However, its dual ACE/antifungal activity positions it as a multipurpose lead compound.

Table 2: this compound vs. Key Reference Compounds

Compound Primary Use Molecular Target IC50/MIC Advantages Over this compound
Captopril Hypertension ACE 0.006 μM Higher potency
Cispentacin Antifungal Fungal protein synthesis 1.56–6.25 μg/mL Lower MIC
Ixabepilone Anticancer Microtubules N/A Clinical approval for cancer
This compound Dual ACE/Antifungal ACE, Fungal membranes ACE: N/A; MIC: 3.1–50 Novel scaffold, multifunctional

Q & A

Q. Table 1: Key Analytical Techniques for this compound Characterization

TechniqueApplicationAdvantagesLimitations
HR-MSMolecular weight confirmationHigh accuracy (±0.001 Da)Requires pure samples
2D NMRStructural elucidationResolves complex stereochemistryTime-intensive; needs mg quantities
HPLC-UVPurity assessmentQuantifies impurities (≥0.1%)Limited to UV-active compounds

Q. Table 2: Strategies to Address Data Contradictions

ScenarioApproachExample
In vitro vs. in vivo efficacy gapsPK/PD modelingCorrelate tissue penetration with efficacy
Species-specific resistanceComparative genomicsIdentify conserved mutations
Batch-to-bioactivity variabilityDoE optimizationTest fermentation parameters

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.